molecular formula C12H11N3O B12515037 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole

4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole

Cat. No.: B12515037
M. Wt: 213.23 g/mol
InChI Key: GLIHMJQRUWHHOR-UHFFFAOYSA-N
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Description

4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethynyl-2-methoxyaniline and 2-methyl-1,2,3-triazole.

    Coupling Reaction: The two starting materials are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or triazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophiles like alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Ethynylphenyl)-2-methyl-1,2,3-triazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(3-Methoxyphenyl)-2-methyl-1,2,3-triazole: Lacks the ethynyl group, which may influence its chemical properties and applications.

    4-(3-Ethynyl-2-methoxyphenyl)-1,2,3-triazole: Lacks the methyl group on the triazole ring, potentially altering its chemical behavior and biological effects.

Uniqueness

4-(3-Ethynyl-2-methoxyphenyl)-2-methyl-1,2,3-triazole is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-(3-ethynyl-2-methoxyphenyl)-2-methyltriazole

InChI

InChI=1S/C12H11N3O/c1-4-9-6-5-7-10(12(9)16-3)11-8-13-15(2)14-11/h1,5-8H,2-3H3

InChI Key

GLIHMJQRUWHHOR-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2=CC=CC(=C2OC)C#C

Origin of Product

United States

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